molecular formula C16H23NO2 B11156904 N-cycloheptyl-2-(4-methoxyphenyl)acetamide

N-cycloheptyl-2-(4-methoxyphenyl)acetamide

Cat. No.: B11156904
M. Wt: 261.36 g/mol
InChI Key: BESLPIJLUYOYCC-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(4-methoxyphenyl)acetamide is an organic compound with the molecular formula C16H23NO2 It is a derivative of acetamide, characterized by the presence of a cycloheptyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-(4-methoxyphenyl)acetamide typically involves the reaction of cycloheptylamine with 4-methoxyphenylacetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.

Major Products Formed

Scientific Research Applications

N-cycloheptyl-2-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cycloheptyl-2-(4-methoxyphenyl)acetamide is unique due to the presence of both the cycloheptyl and methoxyphenyl groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

N-cycloheptyl-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C16H23NO2/c1-19-15-10-8-13(9-11-15)12-16(18)17-14-6-4-2-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,17,18)

InChI Key

BESLPIJLUYOYCC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2CCCCCC2

Origin of Product

United States

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